An In-depth Technical Guide to the Binding Site of PKM2 Activator 4 on Pyruvate Kinase M2
An In-depth Technical Guide to the Binding Site of PKM2 Activator 4 on Pyruvate Kinase M2
This guide provides a comprehensive technical overview of the binding site and mechanism of action of small molecule activators of Pyruvate (B1213749) Kinase M2 (PKM2), with a focus on activators like PKM2 activator 4. It is intended for researchers, scientists, and drug development professionals working on the allosteric regulation of PKM2 for therapeutic purposes.
Introduction to PKM2 and its Allosteric Regulation
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the final rate-limiting step—the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. In cancer cells, PKM2 is predominantly found in a low-activity dimeric state, which facilitates the diversion of glycolytic intermediates into anabolic pathways to support cell proliferation. Small molecule activators promote the formation of the highly active tetrameric state of PKM2, thereby reprogramming cancer cell metabolism. These activators bind to an allosteric site distinct from the binding pocket of the endogenous activator, fructose-1,6-bisphosphate (FBP).
The Allosteric Binding Site of PKM2 Activators
Structural studies, including X-ray crystallography, have revealed that small molecule activators, such as TEPP-46 and DASA-58 (structurally related to PKM2 activator 4), bind to a pocket at the subunit interface of the PKM2 tetramer. This binding site is located at the interface between the A domains of two monomers within the tetramer (the A-A' interface), approximately 35Å away from the FBP binding site.
Analysis of the crystal structure of PKM2 in complex with an activator (PDB ID: 4G1N) reveals the key amino acid residues that form the binding pocket. The activator is completely buried within this interface and establishes a network of polar and van der Waals interactions with residues from two adjacent PKM2 monomers.
Table 1: Amino Acid Residues Involved in the Binding of Activators at the A-A' Interface of PKM2
| Interaction Type | Interacting Residues (from Monomer 1) | Interacting Residues (from Monomer 2) |
| Hydrogen Bonds | Lys305, Ser308 | Lys305, Ser308 |
| Non-Bonded Contacts | Met298, Pro301, Lys305, Ile306, Ser308, Gly312, Thr327, His498 | Met298, Pro301, Lys305, Ile306, Ser308, Gly312, Thr327, His498 |
Data derived from the analysis of PDB entry 4G1N.
Quantitative Data on PKM2 Activators
The potency of PKM2 activators is typically quantified by their half-maximal activation concentration (AC50) or effective concentration (EC50). These values represent the concentration of the activator required to achieve 50% of the maximum enzyme activation or cellular effect, respectively.
Table 2: Potency of Selected PKM2 Activators
| Activator | AC50 (in vitro) | EC50 (in cells) | Reference(s) |
| PKM2 activator 4 | 1-10 µM | Not reported | [1] |
| TEPP-46 (ML265) | 92 nM | Not reported | [2][3] |
| DASA-58 | 38 nM | 19.6 µM (A549 cells) | [3] |
Experimental Protocols
Lactate (B86563) Dehydrogenase (LDH)-Coupled PKM2 Activity Assay
This continuous spectrophotometric assay measures the rate of pyruvate production by PKM2 by coupling it to the lactate dehydrogenase (LDH) reaction, which oxidizes NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to PKM2 activity.
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
PKM2 activator (e.g., PKM2 activator 4) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction master mix containing assay buffer, PEP (final concentration 0.5 mM), ADP (final concentration 0.5 mM), NADH (final concentration 0.2 mM), and LDH (10 units/mL).
-
Add 2 µL of the PKM2 activator at various concentrations (or DMSO for control) to the wells of the 96-well plate.
-
Add 188 µL of the reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of recombinant PKM2 (final concentration ~10 nM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 30°C.
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance vs. time curve.
-
Plot the reaction velocity against the activator concentration to determine the AC50 value.
Kinase-Glo® Luminescent PKM2 Activity Assay
This endpoint assay measures ATP produced by the PKM2 reaction using a luciferase-based system. The amount of light generated is proportional to the amount of ATP, and thus to PKM2 activity.
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
PKM2 activator (e.g., PKM2 activator 4) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well white, opaque microplate
-
Luminometer
Procedure:
-
Prepare a reaction mix containing assay buffer, PEP (final concentration 0.5 mM), and ADP (final concentration 0.1 mM).
-
Add 2 µL of the PKM2 activator at various concentrations (or DMSO for control) to the wells of the 96-well plate.
-
Add 18 µL of the reaction mix to each well.
-
Initiate the reaction by adding 5 µL of recombinant PKM2 (final concentration ~5 nM).
-
Incubate the reaction at 30°C for 60 minutes.
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the PKM2 reaction and initiate the luminescence reaction.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Plot the luminescent signal against the activator concentration to determine the AC50 value.
X-ray Crystallography for Determining the Activator Binding Site
This protocol outlines the general steps for determining the crystal structure of a PKM2-activator complex.
Procedure:
-
Protein Expression and Purification: Express and purify recombinant human PKM2 to >95% homogeneity.
-
Co-crystallization:
-
Incubate the purified PKM2 with a 5- to 10-fold molar excess of the PKM2 activator for at least 1 hour on ice.
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods, screening a wide range of crystallization conditions (precipitants, pH, and additives).
-
-
Crystal Soaking (Alternative to Co-crystallization):
-
Grow apo-PKM2 crystals under suitable conditions.
-
Prepare a soaking solution containing the mother liquor supplemented with a high concentration of the PKM2 activator.
-
Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Cryo-protection and Data Collection:
-
Transfer the co-crystals or soaked crystals to a cryo-protectant solution (typically the mother liquor supplemented with a cryo-agent like glycerol (B35011) or ethylene (B1197577) glycol and the activator) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with a known PKM2 structure as a search model.
-
Refine the model and build the activator molecule into the electron density map.
-
Analyze the final structure to identify the amino acid residues interacting with the activator.
-
Site-Directed Mutagenesis to Validate Binding Site Residues
This method is used to mutate key residues in the putative binding pocket to confirm their importance for activator binding and enzyme activation.
Procedure:
-
Primer Design: Design mutagenic primers containing the desired nucleotide change to alter the codon of the target amino acid residue.
-
Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the wild-type PKM2 cDNA as a template and the mutagenic primers.
-
Template Removal: Digest the parental, methylated template DNA with the DpnI restriction enzyme.
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Sequence Verification: Isolate the plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
-
Protein Expression and Functional Assay: Express and purify the mutant PKM2 protein and perform activity assays in the presence and absence of the activator to assess the impact of the mutation on activation.
Signaling Pathways and Experimental Workflows
PKM2 Activation and its Impact on Cellular Metabolism
Activation of PKM2 has profound effects on cellular metabolism, primarily by increasing the flux through the final step of glycolysis. This leads to a decrease in the levels of upstream glycolytic intermediates that are precursors for anabolic pathways.
Caption: Impact of PKM2 Activator 4 on Glycolytic Flux.
Experimental Workflow for Characterizing a Novel PKM2 Activator
The following workflow outlines the key steps to characterize a potential PKM2 activator.
Caption: Workflow for PKM2 Activator Characterization.
PKM2 Activation and Downstream Signaling
PKM2 activation can influence key signaling pathways involved in cancer progression. For instance, by promoting the tetrameric state, activators can inhibit the nuclear translocation of dimeric PKM2, which is known to act as a co-activator for transcription factors like HIF-1α.
Caption: Inhibition of HIF-1α Signaling by PKM2 Activation.
